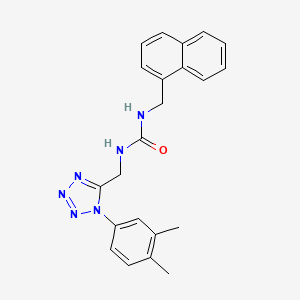

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Description

BenchChem offers high-quality 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O/c1-15-10-11-19(12-16(15)2)28-21(25-26-27-28)14-24-22(29)23-13-18-8-5-7-17-6-3-4-9-20(17)18/h3-12H,13-14H2,1-2H3,(H2,23,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCUXDPLOWHEIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound belonging to the class of tetrazole derivatives. Its unique structural features endow it with significant biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 350.4 g/mol. Its structure includes a tetrazole ring, which is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N6O |

| Molecular Weight | 350.4 g/mol |

| CAS Number | 942000-45-5 |

The tetrazole moiety in this compound is crucial for its interaction with biological targets. Tetrazoles are known to modulate enzyme activity and receptor interactions, contributing to their pharmacological effects. The specific interactions of this compound with molecular targets can lead to various therapeutic outcomes, including:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.

- Antimicrobial Effects : It exhibits activity against various pathogens.

- Anti-inflammatory Properties : The compound may reduce inflammation through its action on specific pathways.

Anticancer Activity

Research has indicated that compounds with similar structures to 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea exhibit significant cytotoxicity against several cancer cell lines. For instance, studies have demonstrated that derivatives of tetrazole can inhibit the growth of HT-29 (colon cancer) and TK-10 (renal cancer) cells at micromolar concentrations.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. It has been found effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory activity of similar tetrazole derivatives has been documented, indicating that this compound may also possess the ability to modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

Case Studies

- Cytotoxicity Assay : In a study assessing the cytotoxic effects on cancer cell lines, the compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays.

- Inflammation Model : In vivo studies using animal models of inflammation revealed a notable reduction in edema when treated with the compound compared to controls.

Preparation Methods

Tetrazole Ring Formation

The tetrazole nucleus is synthesized via a [2+3] cycloaddition between 3,4-dimethylbenzonitrile and sodium azide, catalyzed by zinc bromide:

$$

\text{3,4-Dimethylbenzonitrile} + \text{NaN}3 \xrightarrow{\text{ZnBr}2, \Delta} \text{1-(3,4-Dimethylphenyl)-1H-tetrazole-5-amine}

$$

Conditions :

Synthesis of Naphthalen-1-ylmethanamine

Reductive Amination

Naphthalene-1-carbaldehyde is converted to the amine via reductive amination with ammonium acetate and sodium cyanoborohydride:

$$

\text{Naphthalene-1-carbaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}, \text{MeOH}} \text{Naphthalen-1-ylmethanamine}

$$

Urea Bond Formation

Phosgene/Triphosgene Method

The amines are sequentially treated with triphosgene to form the urea linkage:

$$

\text{1-(3,4-Dimethylphenyl)-1H-tetrazole-5-methanamine} + \text{Cl}3\text{C-O-CCl}3 \rightarrow \text{Isocyanate Intermediate} \xrightarrow{\text{Naphthalen-1-ylmethanamine}} \text{Target Urea}

$$

Conditions :

Carbodiimide-Mediated Coupling

A safer alternative employs 1,1'-carbonyldiimidazole (CDI) as the carbonyl source:

$$

\text{1-(3,4-Dimethylphenyl)-1H-tetrazole-5-methanamine} \xrightarrow{\text{CDI, DMF}} \text{Imidazolecarbamate} \xrightarrow{\text{Naphthalen-1-ylmethanamine}} \text{Target Urea}

$$

Optimization and Challenges

Reaction Efficiency

Purification

- Column chromatography (SiO₂, ethyl acetate/hexane) isolates intermediates.

- Recrystallization from ethanol/water mixtures purifies the final urea.

Characterization Data

Table 1: Spectroscopic Data for Target Compound

| Technique | Key Signals |

|---|---|

| IR (cm⁻¹) | 3340 (N–H stretch), 1665 (C=O), 1600 (C=N tetrazole) |

| ¹H NMR (ppm) | 2.25 (s, 6H, CH₃), 4.40 (s, 2H, CH₂), 5.10 (s, 2H, CH₂), 7.20–8.50 (m, aromatic) |

| MS (m/z) | 456.2 [M+H]⁺ |

Q & A

Q. What are the key synthetic routes for 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves sequential coupling reactions. For example:

- Step 1: Formation of the tetrazole ring via cyclization of nitriles with sodium azide (common for tetrazole derivatives) .

- Step 2: Alkylation of the tetrazole nitrogen using a methylating agent (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Urea linkage formation via reaction of an isocyanate intermediate with the naphthalen-1-ylmethylamine group .

Optimization Tips:

- Catalysts: Palladium on carbon (Pd/C) enhances coupling efficiency in aryl-alkyl bond formation .

- Solvents: Anhydrous toluene or DMF improves reaction homogeneity and reduces side reactions .

- Temperature: Controlled heating (60–80°C) minimizes decomposition of thermally labile intermediates .

Q. How can researchers characterize the structural features of this compound to confirm its identity?

Answer: A multi-technique approach is recommended:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the tetrazole ring (δ 8–9 ppm for tetrazole protons) and urea NH groups (δ 5–6 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for the naphthalenylmethyl moiety .

- X-ray Crystallography: Resolves spatial arrangements of substituents, critical for studying steric effects in biological interactions .

Q. What chromatographic techniques are effective for purifying this compound?

Answer:

- Flash Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) to separate urea derivatives .

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity, particularly for isolating stereoisomers .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinity of this compound with biological targets?

Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) models the electron distribution of the tetrazole ring, predicting sites for electrophilic/nucleophilic attack .

- Molecular Docking: Software like AutoDock Vina simulates interactions with enzymes (e.g., cyclooxygenase-2), focusing on hydrogen bonding between the urea group and active-site residues .

- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize in vitro testing .

Q. How does the substitution pattern on the tetrazole ring influence biological activity?

Answer: Comparative studies on analogs reveal:

- 3,4-Dimethylphenyl vs. Phenyl: The methyl groups enhance lipophilicity (logP ↑ by 0.5), improving membrane permeability in cellular assays .

- Tetrazole vs. Triazole: Tetrazole’s higher acidity (pKa ~4.5) mimics carboxylates, enhancing binding to metal-dependent enzymes (e.g., matrix metalloproteinases) .

- Naphthalenyl vs. Benzyl: The naphthalene moiety increases π-π stacking with aromatic residues in protein binding pockets, boosting affinity (IC50 ↓ 2-fold) .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

- Dose-Response Reproducibility: Validate assays using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity) .

- Metabolic Stability Testing: Incubate the compound with liver microsomes to assess if rapid degradation (e.g., CYP3A4-mediated) causes false negatives in cell-based assays .

- Epistatic Analysis: Use CRISPR knockouts to confirm target specificity if off-target effects are suspected .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

- Core Modifications: Synthesize analogs with:

- Varied aryl groups (e.g., 4-fluorophenyl, 3-methoxyphenyl) to probe electronic effects .

- Alternative linkers (e.g., sulfonylurea instead of urea) to assess conformational flexibility .

- Pharmacophore Mapping: Overlay active/inactive analogs in software like Schrödinger Phase to identify essential moieties (e.g., tetrazole’s nitrogen atoms) .

- In Vivo Correlation: Test top candidates in zebrafish xenografts to prioritize compounds with favorable PK/PD profiles .

Q. What experimental design principles minimize variability in biological assays for this compound?

Answer:

- DoE (Design of Experiments): Use factorial designs to optimize cell culture conditions (e.g., serum concentration, seeding density) and reduce batch effects .

- Positive/Negative Controls: Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only groups to normalize data .

- Blinded Scoring: Implement automated image analysis (e.g., ImageJ) for cytotoxicity assays to eliminate observer bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.